

# Rubranol efficacy in different cell lines

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## Compound Focus: Rubranol

CAS No.: 211126-61-3

Cat. No.: S1535895

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## Alternol's Broad Anti-Cancer Efficacy

The following table summarizes the anti-cancer efficacy of Alternol based on data from the NCI-60 screening and other studies [1].

Cell Line / Model Type	Cancer Type / Category	Key Efficacy Metric (GI <sub>50</sub> )	Observed Effect / Notes
NCI-60 Panel (50/60 lines)	Broad Spectrum (e.g., leukemia, melanoma, lung, ovarian, etc.)	< 5 $\mu$ M	Potent growth inhibition in 83% of cell lines tested [1].
12 Sensitive Lines (from NCI-60)	Not specified	Lethal at < 10 $\mu$ M	Induced a <b>lethal response</b> in 24% of the responding cell lines [1].
14 Ovarian Cancer Lines	Ovarian Cancer	Potent effect (specific GI <sub>50</sub> not listed)	Confirmed strong anti-cancer effect in an ATP-based viability assay [1].
PC-3	Prostate Cancer	Effective <i>in vivo</i>	Suppressed tumor growth in xenograft models at 10-50 mg/kg [1].

Cell Line / Model Type	Cancer Type / Category	Key Efficacy Metric (GI <sub>50</sub> )	Observed Effect / Notes
HeLa	Cervical Cancer	Effective <i>in vivo</i>	Suppressed tumor growth in xenograft models at 10-50 mg/kg [1].

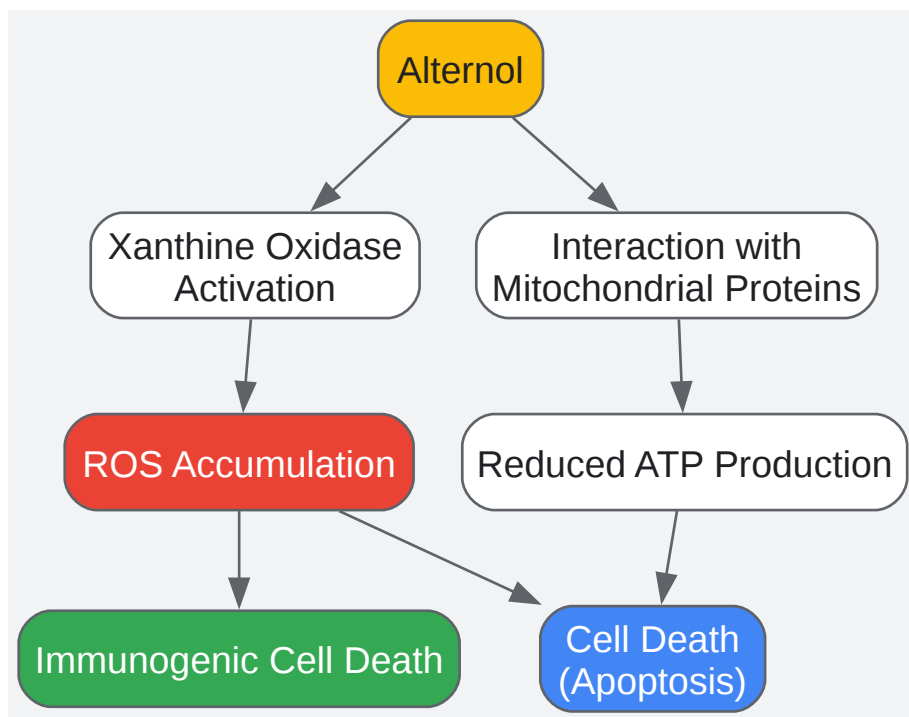
## Detailed Experimental Protocols

The key findings on Alternol are primarily derived from the following standardized and reproducible experimental methods [1]:

- NCI-60 Anticancer Drug Screen:** This is a well-established screening panel. Cells are treated with the test compound for **48 hours**. The assay is terminated by cell fixation with **cold trichloroacetic acid (TCA)**. Cell viability is quantified using the **Sulforhodamine B (SRB) assay**, which measures cellular protein content. The **GI<sub>50</sub> (Growth Inhibition 50)** is calculated, representing the concentration that causes a 50% reduction in net protein increase compared to control cells [1].
- CellTiter-Glo Viability Assay:** This is a luminescent assay that measures ATP levels as an indicator of metabolically active cells. After treatment with Alternol for **24 hours**, the CellTiter-Glo reagent is added, and the resulting luminescence is measured. Data is presented as relative viability compared to a DMSO-treated control [1].
- In Vivo Xenograft Models:** Immunocompromised mice are inoculated with human cancer cells (e.g., PC-3, HeLa) to form tumors. Alternol is administered intraperitoneally at doses of **10-50 mg/kg body weight**. Tumor volume is monitored over time to assess the compound's efficacy in suppressing tumor growth [1].

## Proposed Mechanism of Action

The available research suggests that Alternol's anti-cancer effect is primarily mediated through the induction of oxidative stress. The diagram below illustrates this proposed signaling pathway.



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## Suggestions for Further Research

To continue your investigation into this area, I recommend the following steps:

- **Verify the Compound Name:** Please double-check if "**Rubranol**" is the correct nomenclature. A search for "Alternol" or "Alteronol" may yield more relevant and extensive data.
- **Explore Specific Cell Lines:** If you are interested in the effect on a particular cancer type, such as liver cancer, you can search for efficacy data on specific cell lines like **Hep3B** (a hepatocellular carcinoma line) [2]. While the provided search results do not link Alternol to Hep3B, they confirm it is a common model for drug screening.
- **Consult Specialized Databases:** For comprehensive data, search directly in **NCI-60 screening databases** or scientific literature repositories using "Alternol" as the primary keyword.

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## References

1. Natural compound Alternol exerts a broad anti-cancer ... [pmc.ncbi.nlm.nih.gov]

2. Hep3B Cell : Hepatocellular Carcinoma Research and Discovery Line [cytion.com]

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